(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and ethoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, particularly at positions ortho and para to the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2E)-1-(4-Methoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Contains a methoxy group at a different position, potentially altering its chemical properties.
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Has an additional methoxy group, which can influence its reactivity and interactions.
Uniqueness
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the specific arrangement of methoxy and ethoxy groups on the phenyl rings
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-18-8-6-5-7-14(18)9-11-17(20)16-13-15(21-2)10-12-19(16)22-3/h5-13H,4H2,1-3H3/b11-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGOCSZEVKHEKG-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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